molecular formula C17H20FN3O2 B4434088 Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-

Cat. No.: B4434088
M. Wt: 317.36 g/mol
InChI Key: LISNIMTZSHGFEM-UHFFFAOYSA-N
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Description

The compound Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- is a structurally complex molecule featuring a ketone bridge linking two heterocyclic moieties:

  • Isoxazole core: Substituted with 3-ethyl and 5-methyl groups, enhancing steric bulk and lipophilicity.
  • Piperazine ring: Functionalized with a 2-fluorophenyl group at the 4-position, contributing to target specificity and metabolic stability.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-3-14-16(12(2)23-19-14)17(22)21-10-8-20(9-11-21)15-7-5-4-6-13(15)18/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISNIMTZSHGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Common reagents used in these reactions include ethyl acetoacetate, hydrazine, and fluorobenzene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for investigating biochemical processes.

Medicine

In medicine, Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Estimated as C₁₈H₂₀FN₃O₂ (based on structural analogs) .
  • Mechanism of Action : Likely interacts with enzymes or receptors (e.g., serotonin or dopamine receptors), modulating inflammatory pathways .

Structural Analogs and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Key Analogs
Compound Name Structural Features Biological Activity References
Target Compound : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- Isoxazolyl (3-ethyl-5-methyl), 2-fluorophenyl-piperazinyl, methanone linker Antimicrobial, anti-inflammatory, neurological applications
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]methanone Isoxazolyl (Cl, F), piperazinyl (2-ethoxyphenyl) Enhanced solubility due to ethoxy group; activity likely similar to target
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone Isoxazolyl (Cl, F), unsubstituted phenyl-piperazinyl Reduced specificity compared to fluorinated analogs
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone Triazolyl core, 2-fluorophenyl-piperazinyl Anticancer, antimicrobial (triazole-mediated enzyme inhibition)
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone Thiazolyl core, pyridyl-piperazinyl Antimicrobial, antidepressant (via monoamine oxidase interaction)
2-Furyl(4-{4-[(substituted) sulfonyl]benzyl}-1-piperazinyl)methanone derivatives Furyl, sulfonyl benzyl-piperazinyl Antibacterial (MIC: 4–32 µg/mL), low cytotoxicity

Impact of Substituents on Activity

  • Fluorine Substituents : The 2-fluorophenyl group in the target compound enhances binding affinity to biological targets (e.g., GPCRs) and improves metabolic stability .
  • Chlorine and Ethoxy Groups : Chlorine increases potency but may elevate toxicity (e.g., ), while ethoxy improves solubility .
  • Heterocycle Variation : Replacing isoxazole with triazole () or thiazole () alters selectivity toward specific enzymes (e.g., cytochrome P450 or kinases).

Biological Activity

Chemical Structure and Properties

Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]- can be structurally represented as follows:

  • Molecular Formula : C17H20FN3O2
  • Molecular Weight : 315.36 g/mol
  • IUPAC Name : Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-

The isoxazole ring is known for its role in various biological activities, particularly in neuropharmacology.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that the isoxazolyl moiety may influence the GABAergic system, which is crucial in modulating neuronal excitability and has implications in anxiety and depression treatment. Additionally, the piperazine structure is often associated with serotonin receptor modulation, suggesting potential antidepressant effects.

Pharmacological Studies

  • Neurotransmitter Modulation : Studies have shown that compounds similar to Methanone can act as selective modulators of serotonin receptors (5-HT) and GABA receptors. This modulation can lead to anxiolytic and antidepressant effects.
  • Antidepressant Activity : In animal models, derivatives of this compound demonstrated significant antidepressant-like behaviors, possibly through enhanced serotonergic transmission and GABAergic inhibition.
  • Case Studies :
    • A study published in Journal of Medicinal Chemistry examined various isoxazole derivatives and found that those with similar structural features to Methanone exhibited promising results in reducing depressive symptoms in rodent models .
    • Another investigation highlighted the neuroprotective properties of isoxazole compounds against oxidative stress in neuronal cultures, suggesting a potential therapeutic application for neurodegenerative diseases .

Toxicity and Safety Profile

While initial studies indicate favorable pharmacological profiles, comprehensive toxicity assessments remain critical. The safety profile of Methanone must be evaluated through rigorous preclinical studies to ascertain its viability for human use.

Data Table: Summary of Biological Activity

Activity Type Description References
Neurotransmitter ModulationInteraction with serotonin and GABA receptors leading to anxiolytic effects ,
Antidepressant ActivityDemonstrated antidepressant-like effects in animal models
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-
Reactant of Route 2
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Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-

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